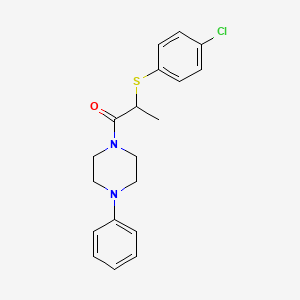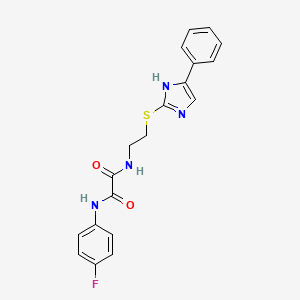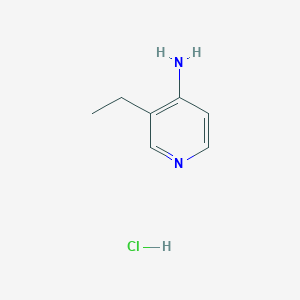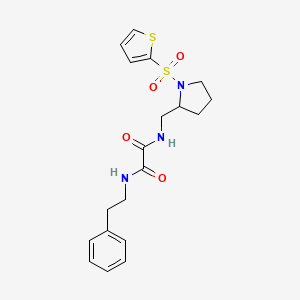![molecular formula C18H17Cl2NO3 B2632749 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794988-15-0](/img/structure/B2632749.png)
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates, such as {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the dehydration of a carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate is defined by its molecular formula, C18H17Cl2NO3.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in compounds like {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity of Organotin Complexes
Organotin compounds exhibit significant antituberculosis activity, which is influenced by their ligand environment, organic groups attached to tin, structure, toxicity, and potential mechanisms of action. These compounds, including those with mefenamic acid and NSAIDs derivatives, have shown potential as leads for new antituberculosis agents due to their structural diversity and biological activity against Mycobacterium tuberculosis H37Rv. Triorganotin(IV) complexes, in particular, have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the level of organotin substitution could be a critical factor in their efficacy and toxicity profiles (Iqbal, Ali, & Shahzadi, 2015).
Environmental Impact and Toxicity of 2,4-D Herbicide
The 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, widely used in agriculture and urban settings, has been extensively studied for its toxicology and mutagenicity. The research underscores the importance of understanding the environmental fate and human health effects of such chemicals, which share structural similarities with other organochlorine compounds. This scientometric review highlights the need for future research focused on molecular biology aspects, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Methylated Arsenicals in Environmental and Health Research
The synthesis, characterization, and implications of methylated and thiolated arsenic species for environmental and health research provide insights into how specific modifications in chemical structures can influence toxicity and environmental persistence. This research is crucial for understanding the fate of arsenic compounds in the environment and their potential health risks, offering parallels to the study of other complex organometallic compounds (Cullen et al., 2016).
Eigenschaften
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)14-5-6-15(19)16(20)8-14/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYVDUTWEXAGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2632670.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)
![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)



![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)